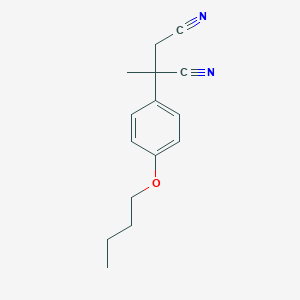

2-(4-Butoxyphenyl)-2-methylbutanedinitrile

Beschreibung

2-(4-Butoxyphenyl)-2-methylbutanedinitrile is a nitrile-containing organic compound characterized by a 4-butoxyphenyl group attached to a 2-methylbutanedinitrile backbone. The butoxy substituent (C₄H₉O) contributes to lipophilicity, while the dual nitrile (-C≡N) groups enhance polarity and reactivity.

Eigenschaften

Molekularformel |

C15H18N2O |

|---|---|

Molekulargewicht |

242.32 g/mol |

IUPAC-Name |

2-(4-butoxyphenyl)-2-methylbutanedinitrile |

InChI |

InChI=1S/C15H18N2O/c1-3-4-11-18-14-7-5-13(6-8-14)15(2,12-17)9-10-16/h5-8H,3-4,9,11H2,1-2H3 |

InChI-Schlüssel |

OWAPFOJVLSKWKK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC1=CC=C(C=C1)C(C)(CC#N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-(4-Butoxyphenyl)-2-methylbutanedinitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-butoxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form the desired product. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

2-(4-Butoxyphenyl)-2-methylbutanedinitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the butoxy group, where nucleophiles such as halides or amines replace the butoxy group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Butoxyphenyl)-2-methylbutandinitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme oder Rezeptoren wirken, was zu verschiedenen biologischen Effekten führt. Beispielsweise kann es die Aktivität von Cyclooxygenase-Enzymen hemmen und Entzündungen und Schmerzen reduzieren.

Wirkmechanismus

The mechanism of action of 2-(4-Butoxyphenyl)-2-methylbutanedinitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following compounds share structural motifs with 2-(4-Butoxyphenyl)-2-methylbutanedinitrile, differing in substituents, functional groups, or molecular frameworks:

Table 1: Key Properties of Target Compound and Analogs

*Estimated molecular weight based on structural formula.

Key Comparative Analysis

Substituent Effects on Lipophilicity and Solubility

- Butoxy vs. The butoxy group in the target compound balances moderate hydrophobicity.

- Methyl vs. Butoxy in Aromatic Systems : Benzonitrile, 2-(4-methylphenyl) (CAS 114772-53-1) has a smaller methyl group, leading to lower molecular weight (193.24 g/mol) and higher volatility compared to the target compound (~243.3 g/mol) .

Functional Group Contributions

- Dinitriles vs. Carboxylic Acids: The target compound’s dinitriles lack hydrogen-bond donors, contrasting with 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS 438231-93-7), whose carboxylic acid group enables hydrogen bonding and higher aqueous solubility .

- Amides vs.

Molecular Weight and Bioavailability

- The quinoline derivative (CAS 438231-93-7) has a higher molecular weight (335.4 g/mol) than the target compound, which may limit its passive diffusion across biological membranes .

- Benzimidazole-containing analogs (e.g., CAS 382.5 g/mol) often exhibit pharmacological activity due to aromatic nitrogen atoms, a feature absent in the target compound .

Research Implications

- Materials Science : The target compound’s nitriles may serve as precursors for polymers or coordination complexes, leveraging their electron-withdrawing nature.

- Medicinal Chemistry: Structural analogs with benzimidazole (CAS 329921-42-8) or quinoline (CAS 438231-93-7) moieties highlight the importance of aromatic heterocycles in drug design, though the target’s dinitriles offer unexplored reactivity for prodrug development .

Biologische Aktivität

2-(4-Butoxyphenyl)-2-methylbutanedinitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C13H16N2O2

- Molecular Weight : 232.28 g/mol

- IUPAC Name : 2-(4-butoxyphenyl)-2-methylbutaneditrile

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, which may contribute to its anticancer properties.

- DNA Intercalation : Similar to other nitrile-containing compounds, it may intercalate into DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells.

- Receptor Modulation : The compound may act as a modulator for certain receptors involved in cellular signaling pathways, influencing cell proliferation and survival.

Biological Activity

Research findings indicate that this compound exhibits a range of biological activities:

- Anticancer Activity : Several studies have highlighted its potential as an anticancer agent. For instance, it has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing cell cycle arrest and apoptosis.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

-

Study on Anticancer Effects :

- A study conducted on human breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability. The study reported IC50 values indicating potent activity against these cells.

- Mechanistic investigations revealed that the compound induced apoptosis via caspase activation and disruption of mitochondrial membrane potential.

-

Inflammation Model :

- In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential therapeutic role in inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Butoxyphenylacetic acid | Anti-inflammatory | Inhibition of cyclooxygenase enzymes |

| N-(4-butoxyphenyl)acetamide | Anticancer | DNA intercalation |

| 2-(4-Methoxyphenyl)-2-methylbutanedinitrile | Anticancer | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.